

Spectroscopic Profile of Citronellyl Isobutyrate: A Technical Guide

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Compound of Interest

Compound Name: Citronellyl isobutyrate

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This technical guide provides an in-depth overview of the spectroscopic data for **citronellyl isobutyrate** (CAS No. 97-89-2), a widely used fragrance and flavoring agent. The document details its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) characteristics, offering valuable data for quality control, structural elucidation, and research applications.

Molecular Structure:

- IUPAC Name: 3,7-dimethyloct-6-enyl 2-methylpropanoate
- Molecular Formula: $C_{14}H_{26}O_2$ [\[1\]](#)
- Molecular Weight: 226.36 g/mol

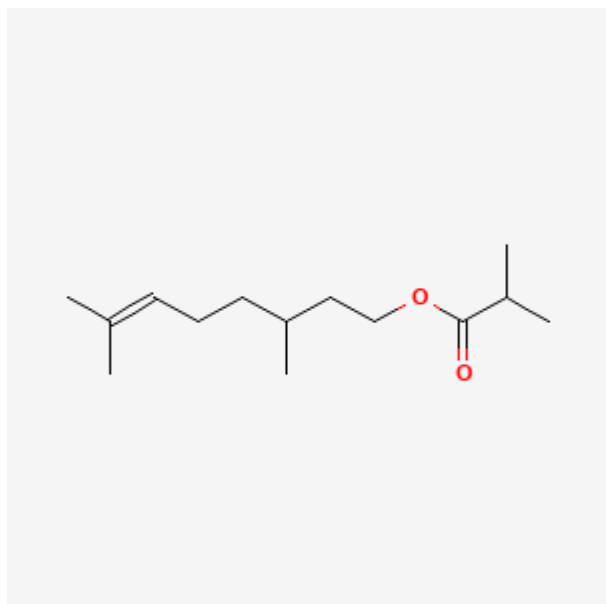


Figure 1. Chemical Structure of **Citronellyl Isobutyrate**.

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of **citronellyl isobutyrate** typically results in significant fragmentation. The molecular ion peak (M^+) at m/z 226 is often of very low abundance or not observed. The fragmentation pattern is characterized by the loss of the isobutyryloxy group and subsequent cleavages within the citronellyl moiety.

m/z	Relative Intensity (%)	Plausible Fragment
41	99.99	$[C_3H_5]^+$
43	96.94	$[C_3H_7]^+$ or $[CH_3CO]^+$
69	85.63	$[C_5H_9]^+$
81	87.18	$[C_6H_9]^+$
95	72.83	$[C_7H_{11}]^+$

Table 1: Key fragments observed in the Electron Ionization Mass Spectrum of Citronellyl Isobutyrate. Data sourced from PubChem.^[1]

Infrared (IR) Spectroscopy Data

The IR spectrum of **citronellyl isobutyrate** is consistent with its ester functionality and the presence of a carbon-carbon double bond. The data presented below is based on a typical neat sample analysis.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
~2965	Strong	C-H stretch (sp ³ aliphatic)
~2870	Medium	C-H stretch (sp ³ aliphatic)
~1735	Very Strong	C=O stretch (ester carbonyl)
~1465	Medium	C-H bend (methylene and methyl)
~1385	Medium	C-H bend (gem-dimethyl)
~1160	Strong	C-O stretch (ester linkage)
~830	Weak	=C-H bend (trisubstituted alkene)

Table 2: Characteristic Infrared absorption peaks for Citronellyl Isobutyrate. Note: These are typical values for this class of compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Disclaimer: The following NMR data are predicted values based on the chemical structure and standard chemical shift ranges. Experimental values may vary slightly based on solvent and other conditions.

¹H NMR Spectroscopy Data (Predicted)

The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-1 (O-CH ₂)	4.10	triplet	2H
H-2	1.65	multiplet	2H
H-3	1.95	multiplet	1H
H-4	1.30	multiplet	2H
H-5	2.00	multiplet	2H
H-6 (=CH)	5.10	triplet	1H
H-3' (CH ₃)	0.90	doublet	3H
H-7' (CH ₃)	1.68	singlet	3H
H-7'' (CH ₃)	1.60	singlet	3H
H-2'' (CH)	2.55	multiplet	1H
H-2''' (CH ₃) x 2	1.15	doublet	6H

Table 3: Predicted ¹H
NMR spectral data for
Citronellyl Isobutyrate.

¹³C NMR Spectroscopy Data (Predicted)

The carbon-13 NMR spectrum reveals the number of unique carbon environments.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-1 (O-CH ₂)	62.5
C-2	35.8
C-3	29.5
C-4	37.0
C-5	25.4
C-6	124.5
C-7	131.5
C-3' (CH ₃)	19.5
C-7' (CH ₃)	25.7
C-7'' (CH ₃)	17.6
C-1'' (C=O)	177.0
C-2'' (CH)	34.1
C-2''' (CH ₃) x 2	19.0

Table 4: Predicted ¹³C NMR spectral data for Citronellyl Isobutyrate.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **citronellyl isobutyrate** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
- Transfer: Filter the solution into a 5 mm NMR tube.

- Acquisition: Place the NMR tube into the spectrometer's probe. Acquire ^1H and ^{13}C NMR spectra at room temperature. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.
- Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction to obtain the final NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): As **citronellyl isobutyrate** is a liquid, the simplest method is to prepare a thin film. Place one to two drops of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).
- Analysis: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film. Mount the plates in the spectrometer's sample holder.
- Data Collection: Record the spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean, empty salt plates should be recorded first and automatically subtracted from the sample spectrum.

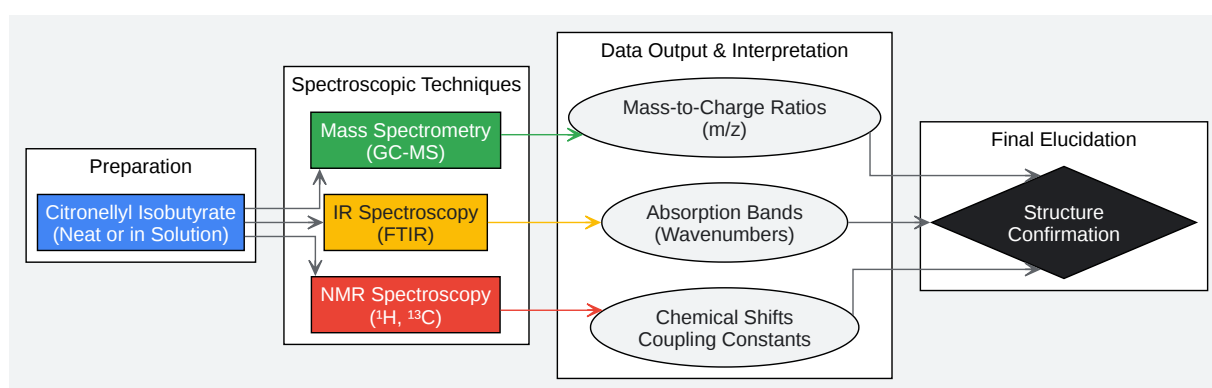
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **citronellyl isobutyrate** (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
- GC Conditions: Inject a small volume (e.g., 1 μL) of the solution into the GC system. A typical setup might use a non-polar capillary column (e.g., HP-5MS). The oven temperature program could start at 60°C , hold for 1 minute, then ramp at $5\text{--}10^\circ\text{C}/\text{min}$ to 280°C . Helium is commonly used as the carrier gas.
- MS Conditions: The column outlet is interfaced with the mass spectrometer. Use Electron Ionization (EI) at a standard energy of 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 40-300.
- Data Analysis: The resulting total ion chromatogram (TIC) will show a peak at the retention time of **citronellyl isobutyrate**. The mass spectrum corresponding to this peak can then be

analyzed for its fragmentation pattern.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **citronellyl isobutyrate**.



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Caption: General workflow for spectroscopic analysis of a chemical sample.

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References

- 1. Citronellyl isobutyrate | C₁₄H₂₆O₂ | CID 60985 - PubChem [pubchem.ncbi.nlm.nih.gov]
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